Calcium borohydride bis(tetrahydrofuran)
Overview
Description
Calcium borohydride bis(tetrahydrofuran) is a chemical compound with the formula Ca(BH₄)₂·2C₄H₈O. It is a complex hydride that is used primarily as a reducing agent in various chemical reactions. The compound is known for its ability to selectively reduce certain functional groups without affecting others, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Calcium borohydride bis(tetrahydrofuran) is primarily used as a reducing agent . Its primary targets are molecules with reducible functional groups, such as α,β-unsaturated lactone derivatives .
Mode of Action
As a reducing agent, calcium borohydride bis(tetrahydrofuran) donates hydride ions (H-) to its targets . This results in the reduction of the target molecule. For example, it can selectively reduce α,β-unsaturated lactone derivatives to corresponding diols without reducing the conjugated C-C double bond .
Result of Action
The primary result of the action of calcium borohydride bis(tetrahydrofuran) is the reduction of target molecules. For instance, it can convert α,β-unsaturated lactone derivatives to corresponding diols . This can lead to changes in the molecular and cellular properties of the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium borohydride bis(tetrahydrofuran) can be synthesized through several methods. One common route involves the reaction of calcium hydride (CaH₂) with diborane (B₂H₆) in the presence of tetrahydrofuran (THF). Another method involves a metathesis reaction where calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) are ball-milled in THF, producing the commercially available THF adduct of calcium borohydride .
Industrial Production Methods
Industrial production of calcium borohydride bis(tetrahydrofuran) typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of ball milling in THF is particularly favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Calcium borohydride bis(tetrahydrofuran) primarily undergoes reduction reactions. It is used as a selective reducing agent to reduce α,β-unsaturated lactone derivatives to corresponding diols without reducing the conjugated carbon-carbon double bond .
Common Reagents and Conditions
The compound is often used in the presence of THF as a solvent. The reactions typically occur under mild conditions, making it suitable for sensitive substrates. Common reagents used alongside calcium borohydride bis(tetrahydrofuran) include various lactone derivatives and other unsaturated compounds .
Major Products Formed
The major products formed from the reduction reactions involving calcium borohydride bis(tetrahydrofuran) are typically diols. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Calcium borohydride bis(tetrahydrofuran) has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly for the selective reduction of unsaturated compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use for the preparation of drug intermediates is ongoing.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Lithium borohydride (LiBH₄): Another borohydride used as a reducing agent, but with different reactivity and selectivity.
Sodium borohydride (NaBH₄): Widely used in reduction reactions but less selective compared to calcium borohydride bis(tetrahydrofuran).
Magnesium borohydride (Mg(BH₄)₂): Similar in function but with different solubility and reactivity properties.
Uniqueness
Calcium borohydride bis(tetrahydrofuran) is unique due to its high selectivity in reducing α,β-unsaturated lactone derivatives without affecting conjugated carbon-carbon double bonds. This selectivity makes it particularly valuable in the synthesis of complex organic molecules where selective reduction is crucial .
Properties
InChI |
InChI=1S/2C4H8O.2B.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;;;/q;;2*-1;+2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJBDVIBKGCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].C1CCOC1.C1CCOC1.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16B2CaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579250 | |
Record name | Calcium tetrahydroborate--oxolane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304903-80-8 | |
Record name | Calcium tetrahydroborate--oxolane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium borohydride bis(tetrahydrofuran) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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